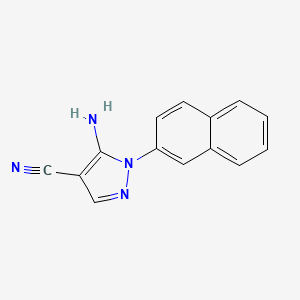

![molecular formula C18H23N5O B5557028 2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at introducing specific functional groups and achieving desired molecular scaffolding. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been synthesized as isotype-selective small molecule histone deacetylase (HDAC) inhibitors, demonstrating the intricate synthesis strategies employed in developing compounds with potential biological activities (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is characterized by specific arrangements of atoms that confer distinct chemical and physical properties. For example, the X-ray crystal structure analysis of certain derivatives has provided insights into their molecular conformations, which are crucial for understanding their interaction mechanisms with biological targets (Gangjee et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure. Functional groups present in the molecule, such as amine, amide, and pyrimidinyl groups, play a vital role in chemical transformations and reactions. These compounds are involved in various chemical reactions, including condensation, cyclization, and nucleophilic substitution, showcasing their versatility in organic synthesis (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications in drug formulation and delivery. The crystal and molecular structure of related compounds, such as benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, reveal the presence of intramolecular hydrogen bonding and β-turn conformations, which are significant for their physical state and stability (Prasad et al., 1979).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are defined by the compound's molecular framework. Studies on compounds such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate have explored their anti-cancer activities, highlighting the potential therapeutic applications of these molecules (Liu et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been synthesized through various methods, aiming to improve yield and purity for further applications. For example, a simple and high-yield synthesis method starting from basic chemical precursors has been developed to create precursors for radiopharmaceuticals, showcasing the compound's relevance in medical imaging and diagnostics (Bobeldijk et al., 1990).

Biological Evaluation

Significant research has been conducted on the biological evaluation of derivatives of this compound, demonstrating promising anticancer activities. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor showing potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Evaluation

Some derivatives have been synthesized and evaluated for their antimicrobial properties, contributing to the development of new therapeutic agents. For example, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities (Rahmouni et al., 2016).

Chemical Properties and Reactions

Research into the compound's chemical properties and reactions has led to the discovery of various derivatives with potential applications. For instance, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles has resulted in the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, expanding the chemical repertoire of pyrimidine-based compounds for further exploration (Schenone et al., 1990).

Molecular Structure Analysis

The study of the molecular structure of related compounds has contributed to a deeper understanding of their potential uses. For instance, the crystal and molecular structure analysis of related benzamide compounds has provided insights into their potential as non-linear optical materials and their conformations in solid state (Acosta et al., 2013).

Propiedades

IUPAC Name |

2-methyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-14-6-2-3-7-15(14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHPZTRWZKZCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)